molecular formula C13H22N4O B5673021 {1-[3-(pyrimidin-4-ylamino)propyl]piperidin-3-yl}methanol

{1-[3-(pyrimidin-4-ylamino)propyl]piperidin-3-yl}methanol

Cat. No. B5673021
M. Wt: 250.34 g/mol
InChI Key: NDDXGLQEJBVTJL-UHFFFAOYSA-N
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Description

This compound belongs to a class of molecules featuring a piperidine structure, often explored for their potential pharmacological properties. The specific structural features of this compound, such as the pyrimidinylamino group and the piperidinyl moiety, are notable for their potential interactions in biological systems.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical processes. For example, Ammirati et al. (2009) described the synthesis of a similar compound, (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone, emphasizing the complexity of such syntheses (Ammirati et al., 2009).

Molecular Structure Analysis

The molecular structure of such compounds is often characterized using techniques like X-ray crystallography, as reported by Naveen et al. (2015) for a related compound. These studies typically reveal details like crystal systems and molecular conformations (Naveen et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving this compound likely involve interactions of the piperidine and pyrimidine rings. For instance, Mitsumoto and Nitta (2004) explored the oxidative properties of pyrimidine derivatives, which could be relevant to understanding the chemical reactivity of the compound (Mitsumoto & Nitta, 2004).

Physical Properties Analysis

Physical properties such as solubility, melting points, and crystalline structure can be determined through experimental studies. For similar compounds, crystallography studies provide insights into their physical forms and stability.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the functional groups present in the molecule. Studies like those conducted by Koch et al. (1990) on related compounds can shed light on the chemical behavior of these complex molecules (Koch et al., 1990).

properties

IUPAC Name

[1-[3-(pyrimidin-4-ylamino)propyl]piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O/c18-10-12-3-1-7-17(9-12)8-2-5-15-13-4-6-14-11-16-13/h4,6,11-12,18H,1-3,5,7-10H2,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDXGLQEJBVTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCCNC2=NC=NC=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[3-(Pyrimidin-4-ylamino)propyl]piperidin-3-YL}methanol

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